1,3-Bis(1,1-dimethylethyl)-2-naphthol
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Overview
Description
The compound with the European Inventory of Existing Commercial Chemical Substances (EINECS) number 281-273-5 is known as 1,3-bis(1,1-dimethylethyl)-2-naphthol. This compound is a derivative of naphthol, characterized by the presence of two tert-butyl groups attached to the naphthalene ring. It is a white crystalline solid with a molecular formula of C18H24O and a molecular weight of 256.38 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-bis(1,1-dimethylethyl)-2-naphthol can be synthesized through the alkylation of 2-naphthol with tert-butyl chloride in the presence of a strong base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
On an industrial scale, the synthesis of this compound follows similar principles but is optimized for higher yields and purity. The process involves continuous flow reactors and precise control of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1,3-bis(1,1-dimethylethyl)-2-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated naphthol derivatives.
Scientific Research Applications
1,3-bis(1,1-dimethylethyl)-2-naphthol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects due to its antioxidant activity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-bis(1,1-dimethylethyl)-2-naphthol primarily involves its antioxidant properties. The compound can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage. This activity is attributed to the presence of the hydroxyl group on the naphthalene ring, which can easily participate in redox reactions .
Comparison with Similar Compounds
Similar Compounds
1,3-Di-tert-butylbenzene: Similar in structure but lacks the hydroxyl group.
2,6-Di-tert-butylphenol: Contains tert-butyl groups and a hydroxyl group but differs in the aromatic ring structure.
2,4-Di-tert-butylphenol: Another phenolic compound with tert-butyl groups.
Uniqueness
1,3-bis(1,1-dimethylethyl)-2-naphthol is unique due to the combination of its naphthalene ring and the presence of two tert-butyl groups, which enhance its stability and lipophilicity.
Properties
CAS No. |
83898-61-7 |
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Molecular Formula |
C18H24O |
Molecular Weight |
256.4 g/mol |
IUPAC Name |
1,3-ditert-butylnaphthalen-2-ol |
InChI |
InChI=1S/C18H24O/c1-17(2,3)14-11-12-9-7-8-10-13(12)15(16(14)19)18(4,5)6/h7-11,19H,1-6H3 |
InChI Key |
QOXKLMBZSCTWLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=CC=CC=C2C(=C1O)C(C)(C)C |
Origin of Product |
United States |
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